Enhanced Lipophilicity (LogP) of 3-Methoxypropane-1-sulfonamide Versus Unsubstituted Alkyl Sulfonamides
3-Methoxypropane-1-sulfonamide exhibits a significantly different lipophilicity profile compared to its simpler alkyl sulfonamide counterparts. Its calculated LogP (octanol-water partition coefficient) is -1.37 [1], indicating a notable increase in hydrophobicity relative to methanesulfonamide (LogP = -1.54) [2] and propane-1-sulfonamide (LogP = -0.44) [3]. This 0.17 to 0.93 log unit increase directly impacts membrane permeability and solubility, critical parameters in drug development and assay design.
| Evidence Dimension | Lipophilicity (Calculated LogP) |
|---|---|
| Target Compound Data | LogP = -1.37 |
| Comparator Or Baseline | Methanesulfonamide (LogP = -1.54) [2]; Propane-1-sulfonamide (LogP = -0.44) [3] |
| Quantified Difference | 0.17 log units more lipophilic than methanesulfonamide; 0.93 log units less lipophilic than propane-1-sulfonamide |
| Conditions | Calculated partition coefficient (octanol-water) at 25°C, pH ~7.4 |
Why This Matters
The intermediate lipophilicity (LogP = -1.37) suggests a balanced solubility and membrane permeability profile, potentially offering advantages in central nervous system (CNS) drug discovery where optimal LogP values often fall between 1 and 3 [4], and for achieving favorable oral bioavailability [5].
- [1] 3-methoxypropane-1-sulfonamide. Chembase. ID: 273305. View Source
- [2] methanesulfonamide. Chembase. ID: 292972. View Source
- [3] propane-1-sulfonamide. Chembase. ID: 268476. View Source
- [4] Pajouhesh H, Lenz GR. Medicinal chemical properties of successful central nervous system drugs. NeuroRx. 2005;2(4):541-53. View Source
- [5] Lipinski CA, Lombardo F, Dominy BW, Feeney PJ. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv Drug Deliv Rev. 2001;46(1-3):3-26. View Source
